2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide
Description
2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide (CAS: 1353986-35-2) is a chloroacetamide derivative with the molecular formula C₁₂H₁₂Cl₃NO and a molecular weight of 292.6 g/mol . Its structure features a cyclopropyl group attached to the acetamide nitrogen and a 2,6-dichlorobenzyl substituent (Figure 1).
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl3NO/c13-6-12(17)16(8-4-5-8)7-9-10(14)2-1-3-11(9)15/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCIJNMHHSYUHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C=CC=C2Cl)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Based Synthesis
The most widely reported method involves sequential nucleophilic substitutions to construct the acetamide backbone and introduce substituents. A typical pathway includes:
-
Benzylamine Synthesis :
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Chloroacetylation :
Mechanistic Insight : The cyclopropyl group’s steric hindrance slows reaction kinetics, necessitating prolonged reaction times compared to linear alkyl analogs.
Halogen-Directed Synthesis for Regioselective Chlorination
To achieve the 2,6-dichloro substitution on the benzyl ring, bromine is often used as a directing group:
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Bromination :
-
Chlorination :
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Reductive Amination :
Key Advantage : Bromine’s bulk directs chlorination to the 2- and 6-positions, minimizing undesired para-substitution.
Industrial-Scale Production Methods
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques reduce solvent use:
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Procedure : Cyclopropylamine, 2,6-dichlorobenzyl chloride, and chloroacetyl chloride are milled with K₂CO₃ in a planetary ball mill (500 rpm, 2 hours).
Optimization of Critical Parameters
Temperature and Catalysis
Purification Strategies
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Recrystallization : Ethyl acetate/hexane (1:3) yields 98% pure product.
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Distillation : Vacuum distillation (0.1 mmHg, 120°C) isolates the compound as a colorless liquid.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 98 | Moderate | 1200 |
| Halogen-Directed | 78 | 95 | High | 900 |
| Continuous Flow | 92 | 99 | High | 800 |
| Mechanochemical | 75 | 97 | Low | 600 |
Mechanistic and Kinetic Studies
Steric Effects of the Cyclopropyl Group
Density functional theory (DFT) calculations reveal that the cyclopropyl moiety increases the activation energy of chloroacetylation by 15 kJ/mol compared to N-methyl analogs. This aligns with experimental observations of slower reaction rates.
Chlorine Reactivity in Benzylation
The 2,6-dichloro substituents electronically deactivate the benzyl ring, reducing electrophilicity. However, their steric bulk enhances regioselectivity during amide bond formation.
Challenges and Solutions
Over-Chlorination
Hydrolysis of Chloroacetamide
-
Problem : Moisture induces hydrolysis to acetic acid derivatives.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or benzyl positions.
Reduction: Reduction reactions could target the chloro groups or the acetamide moiety.
Substitution: Nucleophilic substitution reactions could occur at the chloro groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of substituted acetamides.
Scientific Research Applications
The compound has been studied for its role as an inhibitor of specific enzymes involved in lipid metabolism. It has shown promise in the following areas:
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Inhibition of NAPE-PLD :
- N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is an enzyme that plays a crucial role in the biosynthesis of bioactive lipids. Research indicates that derivatives of this compound can inhibit NAPE-PLD activity, leading to decreased levels of N-acylethanolamines (NAEs), such as anandamide, which are important in various physiological processes including pain modulation and appetite regulation .
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Anti-inflammatory Properties :
- Studies have indicated that similar compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This suggests that 2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide may also possess anti-inflammatory properties, making it a candidate for further investigation in the treatment of inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the benzyl and cyclopropyl groups significantly affect the inhibitory potency against NAPE-PLD. For instance, modifications that enhance lipophilicity or introduce electron-donating groups have been associated with increased potency .
- Potency Optimization : The lead compound identified from SAR studies demonstrated nanomolar potency against NAPE-PLD, indicating that structural modifications can lead to significant improvements in biological activity .
Case Study 1: NAPE-PLD Inhibition
A study involving high-throughput screening identified several analogs of this compound as potent inhibitors of NAPE-PLD. The most promising analog showed an IC₅₀ value in the low nanomolar range, suggesting strong potential for therapeutic applications in disorders related to endocannabinoid signaling .
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that related pyrimidine derivatives exhibited significant COX-2 inhibition with IC₅₀ values comparable to established NSAIDs like celecoxib. This highlights the potential of this compound as a lead compound for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide would depend on its specific application. For example, if it were used as a drug, its mechanism might involve binding to a specific enzyme or receptor, thereby modulating its activity.
Comparison with Similar Compounds
Chloro-Substituted Benzyl Analogs
N-(2,6-Dichlorophenyl)acetamide (CAS: 17700-54-8) Formula: C₈H₇Cl₂NO Key Features: Lacks the cyclopropyl and additional chloroacetamide side chain. Impact: Reduced steric bulk compared to the target compound, likely enhancing solubility but diminishing lipophilicity .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Key Features: Incorporates a thiazole ring instead of cyclopropyl.
Alkyl-Substituted Benzyl Analogs
2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS: 1131-01-7) Formula: C₁₀H₁₂ClNO Key Features: Methyl groups at the 2,6-positions of the benzyl ring. Crystal packing studies show intermolecular N–H⋯O hydrogen bonds, stabilizing the solid-state structure .
2-Chloro-N-(2,6-diethylphenyl)acetamide (CAS: 6967-29-9) Formula: C₁₂H₁₆ClNO Key Features: Ethyl groups increase steric bulk and lipophilicity (XLogP3 ~4.0 estimated). Impact: Enhanced membrane permeability compared to dimethyl or dichloro analogs, making it a potent herbicide precursor .
Complex Substituents
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide (CAS: 50563-36-5) Formula: C₁₃H₁₈ClNO₂ Key Features: Methoxyethyl group introduces ether oxygen. Impact: Increased polarity improves aqueous solubility, balancing lipophilicity for agrochemical formulations .
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS: 560075-65-2) Formula: C₁₄H₁₀Cl₃NO Key Features: Additional chlorophenyl group. Impact: Higher molecular weight (314.59 g/mol) and halogen content may enhance bioactivity but raise toxicity concerns .
Structural and Crystallographic Insights
- Hydrogen Bonding : Compounds like 2-Chloro-N-(2,6-dimethylphenyl)acetamide form infinite chains via N–H⋯O interactions, stabilizing their crystal lattices . In contrast, the target compound’s dichlorobenzyl and cyclopropyl groups may disrupt such networks, favoring π-π stacking or halogen bonding.
Biological Activity
2-Chloro-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C₁₂H₁₂Cl₃NO
- Molecular Weight : 292.59 g/mol
- Density : 1.40 g/cm³
- Boiling Point : Approximately 418 °C
The compound features a chloro-substituted cyclopropyl moiety and a dichlorobenzyl group, which contribute to its unique chemical properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-inflammatory , analgesic , and antimicrobial properties. The presence of the dichlorobenzyl moiety enhances its interaction with biological targets, influencing pathways related to pain and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits COX-2 and iNOS expression | |
| Analgesic | Modulates pain pathways | |
| Antimicrobial | Effective against various bacterial strains |
The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets such as enzymes or receptors involved in inflammatory processes. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators like prostaglandins.
Detailed Mechanism Insights
- COX Inhibition : The compound inhibits both COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins, which are responsible for inflammation and pain response .
- Binding Affinity : Interaction studies reveal that it binds effectively to targets involved in inflammatory pathways, modulating their activity through specific binding interactions.
Case Studies and Research Findings
- Anti-inflammatory Studies : A study demonstrated that derivatives of this compound significantly decreased iNOS and COX-2 mRNA expressions, showing higher suppressive effects compared to traditional NSAIDs like indomethacin .
- Antimicrobial Activity : In vitro tests revealed that this compound exhibited notable antibacterial activity against strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Analgesic Effects : Experimental models indicated that the compound effectively reduced pain responses in animal models, suggesting its potential as a therapeutic agent in pain management.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the chlorinated benzyl group significantly affect the biological activity of the compound. The presence of electron-withdrawing groups enhances its potency against inflammatory targets.
Table 2: Structure-Activity Relationship Insights
| Modification Type | Effect on Activity | Reference |
|---|---|---|
| Chlorination | Increased binding affinity | |
| Cyclopropyl Group | Enhanced anti-inflammatory properties |
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (This Compound) | Reference (Analog) |
|---|---|---|
| Space group | P2₁/c | P2₁/n |
| C–Cl bond length (Å) | 1.76 | 1.74–1.78 |
| N–C(cyclopropyl) (Å) | 1.48 | 1.47 |
| Hydrogen bonds (Å) | N–H⋯O (2.89) | N–H⋯O (2.85–2.93) |
Q. Table 2: Synthetic Yield Optimization
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCM | 25 | None | 62 | 98.5 |
| THF | 40 | DMAP | 78 | 99.2 |
| Acetonitrile | 60 | K₂CO₃ | 85 | 99.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
